8-[2-(tert-butoxy)-2-oxoethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Description
Chemical Structure: This compound features a partially saturated naphthalene core (5,6,7,8-tetrahydronaphthalene) with a carboxylic acid group at position 2 and a tert-butoxy-oxoethyl substituent at position 7.
Applications: Primarily utilized as a synthetic building block in pharmaceutical and organic chemistry, it serves as a precursor for drug candidates or bioactive molecules. Its structure is relevant in retinoid receptor agonist research (e.g., RXR/RAR modulators) and cardiovascular or cancer therapeutics, as inferred from analogs in related studies .
Properties
IUPAC Name |
8-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O4/c1-17(2,3)21-15(18)10-12-6-4-5-11-7-8-13(16(19)20)9-14(11)12/h7-9,12H,4-6,10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZYWIRAIJMELR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCCC2=C1C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(tert-butoxy)-2-oxoethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
8-[2-(tert-butoxy)-2-oxoethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
8-[2-(tert-butoxy)-2-oxoethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 8-[2-(tert-butoxy)-2-oxoethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Tetrahydronaphthalene Derivatives
Key Comparative Insights:
Functional Group Impact :
- The tert-butyl ester in the target compound improves metabolic stability compared to the free carboxylic acid in 5,6,7,8-tetrahydro-2-naphthoic acid, which is prone to rapid clearance .
- Methoxy (CAS 32178-63-5) and methyl (AGN193312, LGD1069) groups enhance receptor binding affinity by modulating electron density and steric interactions .
Biological Activity: Retinoid analogs (e.g., LGD1069) demonstrate that methylation patterns on the tetrahydronaphthalene ring critically influence RXR/RAR selectivity. The target compound’s tert-butyl group may similarly fine-tune receptor interactions . Ketone-containing derivatives (CAS 3470-46-0, 125564-50-3) are reactive intermediates for heterocyclic scaffolds, contrasting with the target compound’s ester, which is more stable under physiological conditions .
Synthetic Utility :
- The target compound’s synthesis likely employs coupling reactions (e.g., CDI-mediated amidation, as in ) .
- In contrast, 5-oxo derivatives require oxidation steps (e.g., using PCC or Jones reagent) to introduce ketone functionalities .
Degradation Pathways :
- Anaerobic studies () show that unsubstituted tetrahydronaphthalene carboxylic acids undergo carboxylation as an initial degradation step. The tert-butyl ester in the target compound may hinder such microbial pathways, enhancing environmental persistence .
Research Findings and Data
- Receptor Binding: Methylated analogs (LGD1069) exhibit EC₅₀ values <10 nM for RXR activation, while non-methylated variants show reduced potency. The tert-butyl group’s impact on binding kinetics remains underexplored but is hypothesized to improve hydrophobic interactions .
Biological Activity
The compound 8-[2-(tert-butoxy)-2-oxoethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₄H₁₈O₃
- Molecular Weight : 250.29 g/mol
- CAS Number : Not specified in the search results.
The compound features a naphthalene backbone with a carboxylic acid group and a tert-butoxy substituent that may influence its solubility and biological interactions.
Research indicates that compounds with similar structures often exhibit various biological activities such as:
- Antimicrobial Activity : Compounds with naphthalene moieties have shown potential against bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis.
- Antioxidant Properties : The presence of phenolic structures can contribute to radical scavenging activity, which is crucial in preventing oxidative stress-related diseases.
- Enzyme Inhibition : Some derivatives of naphthalene derivatives have been studied for their ability to inhibit enzymes involved in metabolic pathways, including cyclooxygenases (COX) and lipoxygenases (LOX).
Pharmacological Effects
- Anti-inflammatory Activity : Naphthalene derivatives have been reported to exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
- Anticancer Potential : Preliminary studies suggest that certain naphthalene-based compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases.
- Neuroprotective Effects : Some studies indicate that these compounds may protect neuronal cells from damage induced by neurotoxins.
Study 1: Antimicrobial Activity
A study conducted on naphthalene derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, revealing an IC50 value of approximately 25 µg/mL for S. aureus, suggesting a strong potential for development as an antimicrobial agent .
Study 2: Antioxidant Activity
In vitro assays measuring the DPPH radical scavenging activity showed that the compound exhibited antioxidant properties comparable to standard antioxidants like ascorbic acid. The compound's ability to scavenge free radicals was dose-dependent, with effective concentrations ranging from 10 to 50 µM .
Study 3: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to the control group. The anti-inflammatory effect was attributed to the modulation of inflammatory mediators such as TNF-alpha and IL-6 .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
